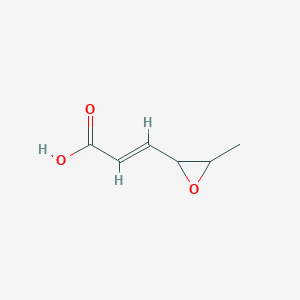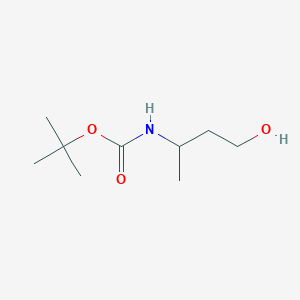
4,5-Epoxy-2-hexenoic acid
Overview
Description
4,5-Epoxy-2-hexenoic acid is an organic compound characterized by the presence of both an epoxide ring and a conjugated double bond. This compound is of significant interest in organic chemistry due to its unique structure, which allows it to participate in a variety of chemical reactions. The presence of the epoxide ring makes it a versatile intermediate in the synthesis of various polyfunctional compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Epoxy-2-hexenoic acid can be synthesized through the epoxidation of 2-hexenoic acid. The epoxidation process typically involves the use of peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}=\text{CHCOOH} + \text{mCPBA} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{O})\text{CHCOOH} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Epoxy-2-hexenoic acid undergoes various types of chemical reactions, including:
Addition Reactions: The double bond in this compound can undergo addition reactions with nucleophiles such as alcohols and amines.
1,3-Dipolar Addition: The compound can react with diazomethane to form A2-pyrazolines.
Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions to form diols or other functionalized products.
Common Reagents and Conditions:
Alcohols and Alkoxides: Used in alkoxylation reactions.
Diazomethane: Used in 1,3-dipolar addition reactions.
Acidic or Basic Catalysts: Used for ring-opening reactions.
Major Products:
Alkoxylation Products: Formed from the reaction with alcohols.
A2-Pyrazolines: Formed from the reaction with diazomethane.
Diols: Formed from the ring-opening of the epoxide under acidic or basic conditions.
Scientific Research Applications
4,5-Epoxy-2-hexenoic acid has several applications in scientific research:
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Mechanism of Action
The mechanism of action of 4,5-epoxy-2-hexenoic acid involves its ability to participate in various chemical reactions due to the presence of the epoxide ring and the conjugated double bond. The epoxide ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening reactions. The conjugated double bond can participate in addition reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4,5-Epoxy-2-pentenoic Acid: Similar structure but with a shorter carbon chain.
4,5-Epoxy-2-heptenoic Acid: Similar structure but with a longer carbon chain.
2,3-Epoxybutanoic Acid: Contains an epoxide ring but lacks the conjugated double bond.
Uniqueness: 4,5-Epoxy-2-hexenoic acid is unique due to the combination of the epoxide ring and the conjugated double bond, which allows it to undergo a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(E)-3-(3-methyloxiran-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-5(9-4)2-3-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLFGOVHRPDSPY-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(O1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145374-95-4 | |
| Record name | 2-Propenoic acid, 3-(3-methyloxiranyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145374954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)












